3-Bromo-2-fluorophenylboronic acid

Protodeboronation Stability Fluorinated Aryl Boronates Suzuki-Miyaura Coupling

Research challenge: Sequential coupling strategies requiring multiple mono-functional building blocks add steps, reduce yield, and inflate cost. 3-Bromo-2-fluorophenylboronic acid solves this with dual orthogonal reactivity: • Orthogonal handles: Boronic acid (C-C coupling) + aryl bromide (2nd coupling) + aryl fluoride (metabolic stability) - three synthetic operations from one intermediate. • Ortho-fluorine accelerates transmetalation, cutting cycle times in parallel synthesis. • Enhanced protodeboronation stability vs. di-ortho-fluorinated analogs ensures reliable scale-up. Supplied as ≥98% purity white crystalline powder. Bulk quantities available.

Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
CAS No. 352535-97-8
Cat. No. B1284245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorophenylboronic acid
CAS352535-97-8
Molecular FormulaC6H5BBrFO2
Molecular Weight218.82 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Br)F)(O)O
InChIInChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
InChIKeyQCLOSORNRRMFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluorophenylboronic acid: Properties and Utility


3-Bromo-2-fluorophenylboronic acid (CAS 352535-97-8) is a dihalogenated arylboronic acid with the molecular formula C₆H₅BBrFO₂ and a molecular weight of 218.82 g/mol [1]. It exists as a white to off-white crystalline powder with a melting point of 225–227 °C . The compound is primarily employed as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, enabling the rapid assembly of biaryl motifs essential to pharmaceutical and agrochemical development .

Orthogonal reactivity: Br, B(OH)₂, and inert F handles
Supports sequential chemoselective Suzuki–Miyaura couplings
Mono-ortho-fluorine: reported improved stability vs. di-ortho-fluorinated analogs

3-Bromo-2-fluorophenylboronic acid: Why Substitution Fails


Attempts to substitute 3-Bromo-2-fluorophenylboronic acid with simpler or more common analogs in a synthetic route often fail due to two critical, quantifiable performance gaps. First, the presence of an ortho-fluorine group significantly accelerates protodeboronation—the premature loss of the boronic acid moiety—under standard basic coupling conditions [1]. Literature reviews establish that polyfluorinated aryl boronates containing an ortho-fluorine substituent are inherently less stable, which directly impacts reaction yields and reproducibility [1]. Second, the dual-halogen substitution pattern (3-Br, 2-F) provides an orthogonal reactivity profile not found in mono-halogenated or non-halogenated analogs. This pattern allows for sequential, chemoselective cross-coupling or functionalization strategies where the boronic acid, aryl bromide, and aryl fluoride handles can be addressed independently. Substituting with a less functionalized analog would require a complete redesign of the synthetic sequence, introducing additional steps, lowering overall yield, and increasing costs. The following sections provide quantitative evidence of these differential attributes.

Risk 1
Ortho-fluorine may accelerate protodeboronation under basic coupling conditions, limiting direct substitution with simpler arylboronic acids.
Risk 2
Dual-halogen (Br, F) substitution pattern enables orthogonal reactivity; mono-halogenated or non-fluorinated analogs lack this sequential handle, requiring route redesign.

3-Bromo-2-fluorophenylboronic acid: Evidence vs. Analogs


Protodeboronation Resistance vs. 2,6-Difluorophenylboronic Acid

The presence of a single ortho-fluorine atom in 3-Bromo-2-fluorophenylboronic acid confers a measurable stability advantage over analogs bearing two ortho-fluorine substituents, such as 2,6-difluorophenylboronic acid. A comprehensive review of fluorinated aryl boronates notes that the instability of these compounds under basic conditions is 'accelerated in compounds containing an ortho-fluorine group,' and further identifies 2,6-difluorophenylboronic acid as a prototypical 'problematic' substrate that rapidly deboronates under standard Suzuki-Miyaura coupling conditions [1]. This class-level inference is supported by cross-study comparisons: 2,6-difluorophenylboronic acid requires specialized precatalysts and room-temperature protocols to achieve coupling yields between 66-99% for various aryl bromides, whereas mono-ortho-fluorinated analogs exhibit greater tolerance to conventional reaction conditions [2]. While direct head-to-head data for this specific compound are not identified in the primary literature, the established structure-stability relationship allows a scientifically grounded inference that 3-Bromo-2-fluorophenylboronic acid is significantly more robust and user-friendly than its di-ortho-fluorinated counterpart.

Protodeboronation Resistance
Class-level inference
3-Br-2-F-PhB(OH)₂ vs. 2,6-F₂-PhB(OH)₂
Reduced protodeboronation risk (mono- vs. di-ortho-F)
May reduce reaction failure risk and avoid specialized catalysts
Cross-study inference; direct head-to-head data not identified
Protodeboronation Stability Fluorinated Aryl Boronates Suzuki-Miyaura Coupling

Orthogonal Reactivity vs. 3-Bromophenylboronic Acid

The defining differentiator of 3-Bromo-2-fluorophenylboronic acid is its potential for orthogonal reactivity, a capability entirely absent in its direct comparator, 3-bromophenylboronic acid (CAS 89598-96-9). The target compound possesses two distinct, non-equivalent reactive handles—an aryl bromide and a boronic acid—plus a chemically inert aryl fluoride, creating a uniquely versatile building block. In contrast, 3-bromophenylboronic acid contains only a single orthogonal handle (aryl bromide) alongside the boronic acid . This difference translates into tangible synthetic efficiency. The dual orthogonal reactivity of the target compound enables chemoselective Suzuki couplings at either the bromide or boronic acid site in a predictable, sequential manner, which can reduce the total number of linear steps required to assemble a complex target. 3-Bromophenylboronic acid, lacking the second handle, would require additional functionalization steps to achieve the same level of molecular complexity, directly impacting overall yield and project timelines.

Orthogonal Reactivity vs. 3-Br-PhB(OH)₂
Class-level inference
3-Br-2-F-PhB(OH)₂ vs. 3-Br-PhB(OH)₂
3 reactive handles vs. 2 (adds inert F)
Enables shorter, convergent synthetic routes
Structural analysis; no direct kinetic data
Orthogonal Reactivity Chemoselective Coupling Synthetic Efficiency

Orthogonal Reactivity vs. 2-Fluorophenylboronic Acid

In a direct comparison with 2-fluorophenylboronic acid (CAS 1993-03-9), 3-Bromo-2-fluorophenylboronic acid offers a measurable advantage in synthetic versatility. The target compound incorporates both a boronic acid and an aryl bromide, providing two sites for orthogonal cross-coupling or functionalization. 2-Fluorophenylboronic acid, conversely, contains only the boronic acid as a primary reactive handle . This difference in functional group count is significant. For example, in a linear synthesis, the target compound can undergo a first Suzuki coupling at the bromide site, followed by a second at the boronic acid site after conversion to a halide or pseudohalide. 2-Fluorophenylboronic acid would need to be functionalized to introduce a second handle, adding at least one synthetic step. The ability to perform two sequential, chemoselective reactions on the same core without intermediate functionalization translates to higher overall yields and reduced synthesis time.

Orthogonal Reactivity vs. 2-F-PhB(OH)₂
Class-level inference
3-Br-2-F-PhB(OH)₂ vs. 2-F-PhB(OH)₂
2 reactive sites vs. 1
Supports sequential chemoselective couplings
Based on functional group count; synthetic advantage inferred
Diversifiable Building Block Late-Stage Functionalization Synthetic Efficiency

Enhanced Electrophilic Reactivity vs. Phenylboronic Acid

The introduction of a fluorine atom at the ortho position of the phenyl ring increases the Lewis acidity of the boronic acid center. This is a well-established class-level effect for fluorinated phenylboronic acids [1]. Enhanced Lewis acidity typically correlates with a faster rate of transmetalation, the key step in the Suzuki-Miyaura catalytic cycle. While direct kinetic data for 3-Bromo-2-fluorophenylboronic acid are not publicly available, cross-study data provide a relevant benchmark: 2-fluorophenylboronic acid reacts approximately 4 times faster than simple phenylboronic acid in a specific Suzuki coupling model system [2]. This suggests that the ortho-fluorine in the target compound will confer a similar kinetic advantage, allowing for potentially shorter reaction times or lower catalyst loadings when compared to non-fluorinated or less fluorinated arylboronic acid building blocks.

Transmetalation Rate
Cross-study comparable
~4× faster
vs. non-fluorinated phenylboronic acid (2-F-PhB(OH)₂ benchmark)
May support faster reaction times or lower catalyst loadings
Cross-study data for 2-fluorophenylboronic acid at 100 °C
Lewis Acidity Transmetalation Rate Boronic Acid pKa

3-Bromo-2-fluorophenylboronic acid: Application Scenarios


Pharmaceutical Intermediate with Orthogonal Handles

This compound is ideally suited as a versatile core intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a boronic acid and an aryl bromide allows for two sequential, chemoselective Suzuki-Miyaura couplings (Evidence Items 2 & 3). This orthogonal reactivity can be leveraged to construct a highly functionalized biaryl or teraryl framework from a single building block, reducing the overall step count and improving process efficiency compared to using mono-functionalized alternatives like 3-bromophenylboronic acid or 2-fluorophenylboronic acid. The aryl fluoride substituent further increases the compound's value, as fluorinated aromatic rings are common in drug discovery for modulating metabolic stability and pharmacokinetic properties .

High-Throughput Screening in Medicinal Chemistry

In a medicinal chemistry setting where rapid analog generation is paramount, this compound offers a kinetic advantage over non-fluorinated analogs. Cross-study evidence indicates that an ortho-fluorine substituent can significantly accelerate the transmetalation step in Suzuki couplings (Evidence Item 4). This translates to faster reaction times, which is a key differentiator for high-throughput parallel synthesis. Using this compound may allow a chemist to screen a greater number of reaction partners per day on a standard automated platform, accelerating the lead optimization cycle .

Convergent Synthesis of Agrochemical Scaffolds

The unique substitution pattern makes this compound a strategic starting material for the convergent assembly of fluorinated, polycyclic structures common in modern agrochemicals. Its dual orthogonal reactivity (Evidence Items 2 & 3) enables the late-stage introduction of diverse structural elements. This is a critical advantage over a linear approach using a simpler building block like phenylboronic acid. Furthermore, its enhanced stability relative to di-ortho-fluorinated analogs (Evidence Item 1) means it is more likely to perform reliably in the multi-kilogram scale reactions typical of agrochemical process development, reducing the risk of batch failure due to protodeboronation [1].

Application
Selection Property
Validation Focus
Multi-step API synthesis with orthogonal handles
Orthogonal reactivity (Br, B(OH)₂, inert F)
Sequential chemoselective coupling efficiency
High-throughput parallel synthesis
Reported faster transmetalation (ortho-F, cross-study)
Reaction time and catalyst loading review
Convergent agrochemical scaffold assembly
Enhanced stability vs. di-ortho-fluorinated analogs
Scale-up protodeboronation resistance review

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